2-(6-Methoxynaphthalen-2-yl)acrylic acid

Pharmaceutical impurity profiling HPLC method validation Relative response factor

2-(6-Methoxynaphthalen-2-yl)acrylic acid, also designated as dehydronaproxen or 6-methoxy-α-methylene-2-naphthaleneacetic acid, is a 2-arylacrylic acid derivative that incorporates a 6-methoxy-substituted naphthalene ring and an α,β-unsaturated carboxylic acid side chain. This compound is structurally related to the non-steroidal anti-inflammatory drug (NSAID) naproxen but contains an exocyclic olefin in place of the saturated propionic acid moiety.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 27602-79-5
Cat. No. B041222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxynaphthalen-2-yl)acrylic acid
CAS27602-79-5
Synonyms6-Methoxy-α-methylene-2-naphthaleneacetic Acid;  (6-Methoxy-2-naphthyl)(methylene)acetic Acid;  2-(6-Methoxy-2-naphthyl)-2-propenoic Acid;  2-(6-Methoxy-2-naphthyl)acrylic Acid;  2-(6-Methoxynaphthalen-2-yl)-2-propenoic Acid;  2-(6’-Methoxy-2’-naphthyl)ac
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C(=C)C(=O)O
InChIInChI=1S/C14H12O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-8H,1H2,2H3,(H,15,16)
InChIKeyMJWURUPGNUFKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxynaphthalen-2-yl)acrylic acid (CAS 27602-79-5) Procurement Guide: Evidence-Based Differentiation for Scientific Selection


2-(6-Methoxynaphthalen-2-yl)acrylic acid, also designated as dehydronaproxen or 6-methoxy-α-methylene-2-naphthaleneacetic acid, is a 2-arylacrylic acid derivative that incorporates a 6-methoxy-substituted naphthalene ring and an α,β-unsaturated carboxylic acid side chain [1]. This compound is structurally related to the non-steroidal anti-inflammatory drug (NSAID) naproxen but contains an exocyclic olefin in place of the saturated propionic acid moiety . It serves a dual role in the pharmaceutical and fine chemical sectors: as a key pre-chiral intermediate for the asymmetric catalytic synthesis of enantiomerically pure (S)-naproxen [2], and as a characterized, quantifiable process-related impurity in naproxen active pharmaceutical ingredient (API) requiring controlled monitoring [3].

Why 2-(6-Methoxynaphthalen-2-yl)acrylic acid Cannot Be Interchanged with Generic Naproxen or In-Class 2-Arylacrylic Acid Analogs


Despite sharing the 6-methoxy-2-naphthyl pharmacophore with naproxen, the α,β-unsaturated acid in 2-(6-methoxynaphthalen-2-yl)acrylic acid confers fundamentally distinct reactivity and analytical behavior that precludes simple substitution [1]. In HPLC-based impurity quantification, the dehydro impurity exhibits a relative response factor (RRF) approximately 6-fold higher than naproxen, mandating compound-specific correction factors for accurate quantitation [2]. In asymmetric hydrogenation, the prochiral olefin serves as the essential substrate for chiral induction, achieving up to 96% enantiomeric excess—naproxen itself is fully saturated and catalytically inert toward reductive chiral functionalization [1]. Furthermore, generic 2-arylacrylic acid analogs such as those used for ibuprofen synthesis present different steric and electronic environments at the catalytic center, leading to divergent reaction rates and enantioselectivities under identical hydrogenation conditions [3]. Substitution without accounting for these differences compromises analytical accuracy, reaction yield, and enantiopurity.

Quantitative Differentiation Evidence for 2-(6-Methoxynaphthalen-2-yl)acrylic acid: Head-to-Head Comparator Data


UV Relative Response Factor: 5.6–6.1× Higher Than Naproxen for HPLC Quantitation of Impurity

In the impurity profile of naproxen API, an unknown polar impurity present at approximately 0.6% was structurally elucidated as 2-(6-methoxynaphthalen-2-yl)acrylic acid [1]. The relative response factor (RRF) was determined independently by quantitative 1H NMR (RRF = 6.11) and by the conventional HPLC slope method (RRF = 5.64), with naproxen assigned an RRF of 1.0 by definition [1]. This indicates that the impurity generates a UV signal 5.6- to 6.1-fold more intense per unit mass than the parent drug, making direct area-percent quantitation highly inaccurate without applying the compound-specific correction factor [1].

Pharmaceutical impurity profiling HPLC method validation Relative response factor Naproxen quality control

Asymmetric Hydrogenation Enantioselectivity: 96% ee vs. 70% ee for Previous Supported Catalyst System

Asymmetric reduction of 2-(6ʹ-methoxy-2ʹ-naphthyl)acrylic acid to (S)-naproxen using a heterogeneous ethylene glycol-supported Ru-BINAP catalyst delivered 96% enantiomeric excess (ee) [1]. The previously reported water-supported catalyst system achieved only approximately 70% ee for the identical substrate under comparable conditions [1]. The 26-percentage-point increase crosses the 95% ee threshold widely regarded as the minimum for economically viable pharmaceutical manufacturing of enantiopure APIs [1].

Asymmetric catalysis Chiral hydrogenation Naproxen synthesis Enantiomeric excess

Catalytic Turnover Frequency: Immobilized vs. Homogeneous Ru-BINAP Catalyst for Hydrogenation

In the asymmetric hydrogenation of dehydronaproxen to naproxen, a soluble polyester-supported Ru(BINAP) catalyst exhibited a turnover frequency (TOF) of 40.7 h⁻¹, while the corresponding homogeneous Ru(BINAP) catalyst achieved a TOF of 131.0 h⁻¹ under identical pressure and temperature conditions [1]. This represents a 3.2-fold decrease in catalytic productivity upon immobilization, although the immobilized catalyst retained equivalent enantioselectivity and could be recovered and reused [1].

Catalyst immobilization Turnover frequency Heterogeneous catalysis Process chemistry

Synthetic Route Efficiency: 3-Step Assembly from 6-Methoxy-2-naphthaldehyde vs. 4-Step Alternative

A concise three-step route to 2-(6-methoxy-2-naphthyl)propenoic acid has been reported starting from 6-methoxy-2-naphthaldehyde, proceeding through an unprecedented one-step reduction of an acrylic acid ethyl ester intermediate . In contrast, the earlier Hiyama route requires four steps from 2-bromo-6-methoxynaphthalene, involving Pd-catalyzed ethynylation, regioselective HX addition, Pd-catalyzed carbonylation, and alkaline hydrolysis [1]. Alternative pre-chiral intermediates such as 2-acetyl-6-methoxynaphthalene necessitate electrocarboxylation to generate the α-hydroxy acid, which requires additional dehydration to access the propenoic acid functionality needed for asymmetric hydrogenation [2].

Pre-chiral intermediate Naproxen precursor Route scouting Process mass intensity

Physicochemical Property Differentiation: Melting Point and Acidity vs. Naproxen for Purification Strategy

2-(6-Methoxynaphthalen-2-yl)acrylic acid exhibits a melting point of 172–174 °C and a predicted pKa of 3.70 ± 0.11 . These values differ markedly from naproxen, which has a reported melting point of 152–154 °C and a pKa of approximately 4.2 [1]. The Δmp of 18–22 °C enables straightforward separation by fractional crystallization, while the ΔpKa of approximately 0.5 units facilitates selective liquid-liquid extraction under controlled pH conditions . The polar impurity character, confirmed by reversed-phase HPLC retention time shift relative to naproxen, further supports chromatographic resolution during preparative purification [2].

Chromatographic separation Recrystallization Physicochemical profiling Naproxen impurity removal

High-Value Application Scenarios for 2-(6-Methoxynaphthalen-2-yl)acrylic acid Based on Quantitative Differentiation Evidence


Certified Pharmaceutical Reference Standard for Naproxen Impurity Profiling and Method Validation

With a characterized RRF of 5.6–6.1 relative to naproxen [1] and confirmed retention time established by co-injection with the independently synthesized standard [1], this compound is the definitive reference material for quantifying the dehydro impurity in naproxen API batches. Quality control laboratories can use it to validate HPLC methods for the impurity limit test specified in naproxen monographs, applying the established RRF to correct area-percent results without requiring daily fresh standard preparation. The compound's melting point of 172–174 °C and distinct chromatographic behavior provide additional identity-confirmation checkpoints during method system-suitability testing . Procurement of this material with a certificate of analysis documenting RRF, purity, and chromatographic retention data directly supports ANDA regulatory filings for generic naproxen products.

Pre-Chiral Intermediate for Asymmetric Catalytic Production of (S)-Naproxen at Scale

The compound's prochiral olefin serves as the substrate for Ru-BINAP-catalyzed asymmetric hydrogenation, delivering (S)-naproxen in up to 96% ee using the optimized ethylene glycol-supported catalyst system [1]. The three-step synthetic route from 6-methoxy-2-naphthaldehyde provides concise access to the intermediate at reduced process mass intensity compared to legacy four-step routes [2]. Process development teams procuring this compound in multi-kilogram quantities can benchmark hydrogenation catalyst performance against the literature TOF values (40.7 h⁻¹ for immobilized catalyst, 131.0 h⁻¹ for homogeneous catalyst) [3] to optimize throughput and catalyst consumption at their target manufacturing scale.

Benchmark Substrate for Heterogeneous Asymmetric Hydrogenation Catalyst Development

Because the asymmetric hydrogenation of 2-(6-methoxynaphthalen-2-yl)acrylic acid to (S)-naproxen has been extensively characterized across multiple catalyst systems—including homogeneous Ru-BINAP, water-supported, ethylene glycol-supported, and soluble polyester-supported variants—this compound serves as a standard benchmark substrate for evaluating novel chiral hydrogenation catalysts [1][3]. Researchers can directly compare the enantioselectivity and turnover frequency of newly developed catalysts against the established benchmarks of 96% ee and 131.0 h⁻¹ (homogeneous) or 40.7 h⁻¹ (immobilized) [1][3]. The commercial availability of this compound in high purity facilitates reproducible catalyst screening across laboratories.

Process-Related Impurity Marker for Investigating Naproxen Manufacturing Routes

The presence of 2-(6-methoxynaphthalen-2-yl)acrylic acid at approximately 0.6% in naproxen API is route-specific and can serve as a marker impurity to distinguish between synthetic pathways [4]. Analytical development scientists can use the certified reference standard to identify the manufacturing origin of naproxen batches based on impurity profiles, supporting supplier qualification and troubleshooting unexpected impurity excursions. The compound's distinct pKa of 3.70 enables selective extraction at pH 3.0–3.5, providing a straightforward preparative method for isolating this impurity from crude naproxen for further characterization .

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